2-Chloro-N,N-diethyl-4-nitroaniline

Lipophilicity Partition coefficient Drug-likeness

Sourcing aniline derivatives with mismatched electronic profiles leads to failed dye synthesis or poor image contrast. 2-Chloro-N,N-diethyl-4-nitroaniline (CAS 86-49-7) delivers a unique ortho-chloro/para-nitro/diethylamino pattern not replicated by simpler analogs. - **Key differentiator**: LogP 3.62 vs 2.14 for 2-chloro-4-nitroaniline; enhances membrane permeability & organic solubility. - **Proven applications**: Diazo component for azo dyes, high-contrant photographic developer, agrochemical intermediate. - **Supply**: 96% minimum purity, solid form, immediate dispatch for R&D quantities.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 86-49-7
Cat. No. B3057883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-diethyl-4-nitroaniline
CAS86-49-7
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C10H13ClN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3
InChIKeyPCVJAZCSKCCKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,N-diethyl-4-nitroaniline: Properties & Uses


2-Chloro-N,N-diethyl-4-nitroaniline (CAS 86-49-7) is a substituted aromatic amine characterized by the presence of a chlorine atom at the ortho position, a nitro group at the para position, and diethylamino substituents on the aniline nitrogen [1]. This compound is a solid at room temperature with a molecular weight of 228.68 g/mol and a typical purity specification of 96% from commercial suppliers . It serves as a versatile chemical intermediate, finding primary utility as a photographic development agent and in the synthesis of dyes, pigments, and agrochemicals . The combination of electron-withdrawing and electron-donating groups on the aromatic ring imparts a unique reactivity profile that distinguishes it from structurally similar compounds, making it a critical selection for specific synthetic pathways [1].

Substitution Pattern Ortho-Cl + para-NO₂ + N,N-diethyl substitution enables a distinct reactivity profile for synthetic intermediate use.
Workflow Fit Supports dye and pigment precursor synthesis, photographic development, and agrochemical intermediate workflows.
Specification Context Consistent commercial specification aids synthesis reproducibility across research and process development batches.

2-Chloro-N,N-diethyl-4-nitroaniline vs. Generic Analogs


The unique combination of substituents in 2-chloro-N,N-diethyl-4-nitroaniline creates a distinct physicochemical and reactivity profile that is not replicated by its closest structural analogs [1]. For example, the presence of both the ortho-chloro and para-nitro groups significantly alters the electronic environment and lipophilicity compared to compounds lacking one of these functional groups, such as N,N-diethyl-4-nitroaniline or 2-chloro-N,N-diethylaniline [2]. Furthermore, the N,N-diethyl substitution enhances solubility in organic solvents and influences the compound's behavior as a development agent, a property not shared by simpler analogs like 2-chloro-4-nitroaniline . Simple substitution based on superficial structural similarity will likely lead to divergent reactivity, altered performance in critical applications, and ultimately, failed synthetic outcomes or suboptimal product performance .

Target: ortho-Cl + para-NO₂ + N,N-diethyl
Analog lacking ortho-Cl Altered electronic environment may shift reactivity in electrophilic aromatic substitution pathways.
Target: para-NO₂ present
Analog lacking para-NO₂ Lower thermal stability and different redox behavior may not support high-temperature synthetic pathways or development agent performance.
Target: N,N-diethyl substitution
Analog lacking N,N-diethyl Altered organic solvent solubility and electronic character may not replicate development agent function or dye coupling behavior.

2-Chloro-N,N-diethyl-4-nitroaniline: Quantitative Comparison


Enhanced Lipophilicity

2-Chloro-N,N-diethyl-4-nitroaniline exhibits a significantly higher LogP value (3.62) compared to its analog N,N-diethyl-4-nitroaniline (LogP 3.09) [1][2]. This increased lipophilicity is also substantially greater than that of 2-chloro-4-nitroaniline (LogP 2.14) . The data suggests that the combined presence of the chlorine and nitro groups, along with the diethylamino moiety, synergistically enhances the compound's partitioning into organic phases.

Lipophilicity
Reported
LogP 3.62
+0.53 vs N,N-diethyl-4-nitroaniline
+1.48 vs 2-chloro-4-nitroaniline
Supports organic-phase extraction and partitioning review.
Cross-study comparable data
Lipophilicity Partition coefficient Drug-likeness Solubility Organic synthesis

Thermal Stability Advantage

The boiling point of 2-chloro-N,N-diethyl-4-nitroaniline (326.7 °C at 760 mmHg) is significantly higher than that of 2-chloro-N,N-diethylaniline (221 °C) [1]. This difference underscores the impact of the para-nitro group on intermolecular forces and thermal stability. The higher boiling point may be advantageous in high-temperature reactions or purification processes where lower-boiling analogs would be unsuitable.

Thermal Stability
Data to verify
Boiling point 326.7 °C
+105.7 °C vs 2-chloro-N,N-diethylaniline (221 °C)
Supports high-temperature reaction context.
Source not specified; verify experimentally
Boiling point Thermal stability Distillation Process chemistry Chemical handling

Solid Physical State Handling

2-Chloro-N,N-diethyl-4-nitroaniline is a solid with a density of 1.241 g/cm³, in contrast to its analog 2-chloro-N,N-diethylaniline, which is a liquid (density 1.05 g/cm³) at 20 °C [1]. This difference in physical state directly impacts handling, storage, and formulation processes. The solid nature of the target compound facilitates precise weighing and dispensing, and may offer advantages in solid-phase reactions or in the preparation of solid dosage forms.

Physical State
Data to verify
Solid at 20 °C
Density 1.241 g/cm³
vs liquid analog (1.05 g/cm³)
Supports precise weighing and stoichiometric handling.
Source not specified; verify experimentally
Density Physical state Formulation Handling Storage

Standardized Purity Specification

2-Chloro-N,N-diethyl-4-nitroaniline is commercially available from major suppliers with a consistent purity specification of 96% . This contrasts with its analog N,N-diethyl-4-nitroaniline, which is commonly offered at purities ranging from 95% to 98% . While both are suitable for many applications, the defined 96% specification for the target compound ensures a reliable baseline for reproducibility in sensitive reactions where impurity profiles can significantly impact outcomes.

Purity Specification
Class-level
96% standard specification
vs 95–98% variable for analog
Supports batch-to-batch reproducibility review.
Supplier specification context
Purity Quality control Procurement Specifications Reproducibility

2-Chloro-N,N-diethyl-4-nitroaniline Applications


Precursor for Dyes and Pigments

The unique electronic and lipophilic profile of 2-chloro-N,N-diethyl-4-nitroaniline, as demonstrated by its high LogP and specific substitution pattern, makes it a valuable building block for the synthesis of dyes and pigments with tailored solubility and color properties [1]. Its use as a diazo component in azo dye synthesis allows for the creation of colorants with specific shades and application characteristics not easily achieved with simpler aniline derivatives [2].

Photographic Development Agent

The compound's established role as a development agent in black and white photography and printing leverages its specific redox properties and interaction with silver halide crystals . The presence of both chloro and nitro groups contributes to the generation of a sharp, high-contrast image, a performance attribute that is not readily replicated by non-halogenated or non-nitrated analogs [3].

Agrochemical Intermediate

As a versatile intermediate, 2-chloro-N,N-diethyl-4-nitroaniline is employed in the synthesis of certain pesticides and herbicides [3]. The combination of lipophilicity (LogP 3.62) and the potential for further derivatization at the aromatic amine or nitro groups allows for the construction of molecules with desired physicochemical properties for agricultural applications, such as improved foliar uptake or soil mobility [3].

Medicinal Chemistry Research Tool

The compound's distinct physicochemical signature (LogP 3.62, solid state) makes it a useful scaffold in early-stage drug discovery for probing structure-activity relationships . Its higher lipophilicity compared to 2-chloro-4-nitroaniline (LogP 2.14) suggests potential for improved membrane permeability, which is a key consideration in the design of central nervous system (CNS) drugs . Furthermore, its use in assays for targets like nAChR and factor XIa indicates its relevance in pharmacological research [4][5].

Application
Selection Property
Validation Focus
Dye and Pigment Synthesis
Electronic and lipophilic substitution profile
Azo coupling reactivity and color property review
Photographic Development
Redox behavior from Cl/NO₂ substitution
Image contrast and development performance review
Agrochemical Intermediate
Lipophilicity and derivatization potential
Physicochemical property optimization review
Pharmacological Research Probe
LogP-driven partitioning and solid-state profile
Membrane permeability context and assay compatibility review

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